molecular formula C10H26N8O4S B1500035 Piperazine-1-carboxamidine hemisulfate CAS No. 22365-47-5

Piperazine-1-carboxamidine hemisulfate

Cat. No.: B1500035
CAS No.: 22365-47-5
M. Wt: 354.43 g/mol
InChI Key: FKMYVONKCVRLGT-UHFFFAOYSA-N
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Description

Piperazine-1-carboxamidine hemisulfate is a useful research compound. Its molecular formula is C10H26N8O4S and its molecular weight is 354.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Piperazine-1-carboxamidine hemisulfate primarily targets the mitochondrial fission machinery in yeast cells . It also acts as a putative agmatinase inhibitor , which suggests that it may interact with the enzyme agmatinase, involved in the metabolism of the neuroprotective compound agmatine.

Mode of Action

The compound interacts with its targets by inducing caspase-dependent apoptosis in yeast . This process involves the mitochondrial fission machinery, including proteins such as Fis1 (Whi2), Dnm1, and Mdv1 . The compound’s action as an agmatinase inhibitor suggests it may prevent the breakdown of agmatine, thereby increasing its levels .

Biochemical Pathways

This compound affects the apoptotic pathway in yeast, leading to cell death . It also influences the arginine decarboxylase (ADC) pathway , which produces agmatine from arginine . By inhibiting agmatinase, the compound may increase agmatine levels, affecting various biochemical processes where agmatine plays a role.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in yeast cells . In the context of neuroprotection, the compound’s action as an agmatinase inhibitor leads to increased agmatine levels, which may have neuroprotective effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s accumulation in yeast cells is dependent on functional lipid rafts . Moreover, the compound’s neuroprotective effects have been observed in hypoxic-ischemic conditions , suggesting that the compound’s efficacy may be influenced by the oxygen levels in the environment.

Biochemical Analysis

Biochemical Properties

Piperazine-1-carboxamidine hemisulfate plays a significant role in biochemical reactions, particularly as an inhibitor of agmatinase . Agmatinase is an enzyme involved in the metabolism of agmatine, a decarboxylated form of arginine. By inhibiting agmatinase, this compound can increase the levels of agmatine, which has various physiological effects, including neuroprotection and modulation of nitric oxide synthesis . The compound interacts with agmatinase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of agmatine to putrescine.

Cellular Effects

This compound influences various cellular processes. In neuronal cells, it has been shown to provide neuroprotection by increasing agmatine levels, which can protect against hypoxic-ischemic damage . This compound affects cell signaling pathways by modulating the activity of nitric oxide synthase, leading to altered nitric oxide production. Additionally, this compound can impact gene expression related to stress responses and metabolic regulation, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with agmatinase. By binding to the active site of agmatinase, it inhibits the enzyme’s activity, leading to increased agmatine levels . This inhibition can affect various downstream pathways, including those involved in nitric oxide production and polyamine synthesis. The compound’s ability to modulate these pathways at the molecular level makes it a valuable tool for studying the role of agmatine and related metabolites in cellular physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions . In vitro studies have shown that its neuroprotective effects can be observed within hours of administration, with sustained benefits over several days . Long-term studies in vivo have indicated that this compound can maintain elevated agmatine levels and provide ongoing neuroprotection without significant adverse effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits agmatinase and increases agmatine levels, providing neuroprotection and other beneficial effects . At higher doses, there may be threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced. Toxicity studies have shown that very high doses can lead to adverse effects, including disruptions in metabolic processes and potential toxicity to non-target tissues.

Metabolic Pathways

This compound is involved in metabolic pathways related to agmatine metabolism. By inhibiting agmatinase, it prevents the conversion of agmatine to putrescine, thereby altering the flux through the polyamine synthesis pathway . This inhibition can affect the levels of other metabolites, such as ornithine and spermidine, and influence overall metabolic balance. The compound’s interaction with agmatinase highlights its role in regulating metabolic pathways that are critical for cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its efficacy and potential side effects. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with agmatinase and other biomolecules, affecting its overall efficacy. Studies have shown that this compound can localize to regions where agmatinase is active, thereby enhancing its inhibitory effects and providing targeted benefits.

Properties

IUPAC Name

piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H12N4.H2O4S/c2*6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h2*8H,1-4H2,(H3,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMYVONKCVRLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=N)N.C1CN(CCN1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945017
Record name Sulfuric acid--piperazine-1-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22365-47-5
Record name Sulfuric acid--piperazine-1-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazinecarboximidamide, sulfate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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